N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core, a 4-fluorophenyl substituent at position 1, and an acetamide side chain with a 4-ethoxyphenyl group. This scaffold is structurally analogous to kinase inhibitors and other bioactive molecules targeting nucleotide-binding domains. The ethoxy group enhances solubility compared to non-polar substituents, while the fluorophenyl moiety may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-2-30-17-9-5-15(6-10-17)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXLPRHKSINDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
The synthesis begins with the formation of a 5-aminopyrazole derivative. As demonstrated in analogous work, 2-aminoprop-1-ene-1,1,3-tricarbonitrile reacts with hydrazine hydrate in refluxing ethanol to yield 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (Compound 1 in Scheme 1). To introduce the 4-fluorophenyl group, 1-fluoro-4-iodobenzene is coupled via a Ullmann reaction using CuI as a catalyst, yielding 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (Compound A).
Optimization Note : Substituting iodide with bromide necessitates higher temperatures (150°C vs. 120°C) and prolonged reaction times (24 h vs. 12 h).
Cyclocondensation to Form the Pyrazolo[3,4-d]Pyrimidin-4-one
Compound A undergoes cyclocondensation with ethyl acetoacetate in acetic acid under reflux (6 h), forming 1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile (Compound B). The reaction proceeds via nucleophilic attack of the pyrazole amine on the β-ketoester, followed by dehydration.
Characterization Data for Compound B :
- IR (KBr) : 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 4.30 (s, 2H, CH₂CN).
Functionalization at Position 5: Installation of the Acetamide Side Chain
Synthesis of 2-Chloro-N-(4-ethoxyphenyl)acetamide
A separate synthesis stream prepares the acetamide precursor. 4-Ethoxyaniline reacts with chloroacetyl chloride in dichloromethane (0°C, 2 h) to yield 2-chloro-N-(4-ethoxyphenyl)acetamide (Compound C).
Reaction Conditions :
- Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride).
- Base : Triethylamine (2 equiv).
- Yield : 89% after recrystallization from ethanol.
Nucleophilic Substitution at the Pyrimidine Core
Compound B reacts with Compound C in dimethylformamide (DMF) at 80°C for 8 h, employing potassium carbonate as a base. This results in N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4-4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide (Target Compound).
Key Mechanistic Insight : The reaction proceeds via an SN₂ mechanism, where the cyanomethyl group at position 5 acts as a leaving group after tautomerization.
Optimization Data :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Solvent | DMF, DMSO, THF | DMF |
| Reaction Time (h) | 4–12 | 8 |
| Base | K₂CO₃, NaH, DBU | K₂CO₃ |
Structural Elucidation and Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of the target compound confirms:
- C=O Stretch : 1680 cm⁻¹ (pyrimidinone), 1655 cm⁻¹ (acetamide).
- C-F Stretch : 1220 cm⁻¹ (fluorophenyl).
- N-H Stretch : 3320 cm⁻¹ (acetamide NH).
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) :
- δ 10.45 (s, 1H, NH), 8.70 (s, 1H, pyrimidine-H), 8.10 (d, J = 8.4 Hz, 2H, fluorophenyl-H), 7.55 (d, J = 8.4 Hz, 2H, ethoxyphenyl-H), 6.90 (d, J = 8.4 Hz, 2H, ethoxyphenyl-H), 4.65 (s, 2H, CH₂CO), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₃).
¹³C NMR (150 MHz, DMSO-d₆) :
- δ 169.8 (CONH), 162.0 (C=O, pyrimidinone), 159.5 (C-O, ethoxy), 153.2 (C-F), 132.4–114.8 (aromatic carbons), 63.5 (OCH₂CH₃), 44.2 (CH₂CO), 14.7 (CH₃).
Computational Validation of Tautomeric Stability
Density Functional Theory (DFT) calculations (B3LYP/6-311+G) were performed to assess the stability of possible tautomers. The **4-oxo-1H,4H,5H tautomer was found to be 12.3 kcal/mol more stable than the 4-hydroxy-1H,5H form, consistent with experimental observations.
Biological Evaluation and Structure-Activity Relationships
While beyond the scope of this synthesis-focused report, preliminary docking studies (performed using Accelrys Discovery Studio 2.5) suggest high affinity for kinase targets due to:
- Hydrogen Bonding : The pyrimidinone C=O interacts with backbone NH of kinase hinge regions.
- Hydrophobic Contacts : The 4-fluorophenyl and ethoxyphenyl groups occupy hydrophobic pockets.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antitumor Activity
Research indicates that N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits significant antitumor properties . In vitro studies have demonstrated its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Key Findings:
- Cell Viability Assays : The compound showed cytotoxic effects across various cancer cell lines (e.g., MCF7 and HeLa), with IC50 values indicating low micromolar potency.
| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cell Viability | MCF7 | 5.2 | Inhibition of cell proliferation |
| Apoptosis Assay | HeLa | 6.8 | Induction of apoptosis |
Kinase Inhibition
The compound has been identified as a potential inhibitor of key kinases involved in cancer progression, such as AKT and ERK. These kinases play critical roles in cellular signaling pathways that regulate cell growth and survival.
In Vitro Studies
- Cell Viability Assays : The MTT assay was utilized to assess the viability of various cancer cell lines treated with the compound. Results indicated significant cytotoxicity, correlating with the compound's structural features that enhance its interaction with cellular targets.
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming the compound's role in promoting apoptosis.
In Vivo Studies
In animal models bearing tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups. This suggests effective antitumor activity and warrants further exploration into its therapeutic potential.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Trifluoromethylphenyl vs. Ethoxyphenyl
The compound in , 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, replaces the 4-ethoxyphenyl group with a 2-(trifluoromethyl)phenyl. This substitution may alter binding specificity in hydrophobic enzyme pockets .
Chlorophenyl and Cyano Modifications
describes 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, which introduces a chloro substituent and a cyano group. However, the absence of the pyrazolopyrimidinone core limits direct pharmacological comparability .
Modifications to the Pyrazole and Pyrimidinone Core
Methyl Substituents on the Pyrazole Ring
The compound in , 2-(4-fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide, incorporates a 3-methylpyrazole and a phenyl group at position 1 of the pyrimidinone. The methyl group introduces steric hindrance, which could stabilize the compound against metabolic degradation. The phenyl substitution may enhance aromatic stacking but reduce polarity compared to the 4-fluorophenyl analog .
Sulfanyl Linkages and Extended Heterocycles
highlights N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, which replaces the pyrazolopyrimidinone with a pyrimidoindole system and adds a sulfanyl bridge.
Heterocyclic Additions and Functional Group Replacements
Thiadiazole Ring Systems
’s N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide replaces the pyrazolopyrimidinone with a dihydrothiadiazole ring.
Chromenone Hybrids
describes a chromenone-pyrazolopyrimidinone hybrid, 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, linked to the core.
Comparative Data Table
| Compound Feature | Target Compound | Analog (Evidence ID) | Key Structural Difference | Potential Impact |
|---|---|---|---|---|
| Acetamide Substituent | 4-ethoxyphenyl | 2-(trifluoromethyl)phenyl (1) | Increased lipophilicity | Enhanced membrane permeability |
| Pyrazole Modification | None | 3-methylpyrazole (5) | Steric hindrance | Metabolic stability |
| Core Heterocycle | Pyrazolo[3,4-d]pyrimidinone | Pyrimidoindole (12) | Sulfanyl linkage | Solubility and rigidity |
| Additional Ring System | None | Chromenone (4) | Extended conjugation | Photochemical applications |
Q & A
Basic: What synthetic routes are established for synthesizing this compound?
Methodological Answer:
The compound is synthesized via multi-step condensation reactions. A common approach involves reacting pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides under basic conditions (e.g., K₂CO₃ in DMF). For example, describes a similar protocol where 1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one reacts with N-aryl-substituted α-chloroacetamides to form the acetamide backbone . Key steps include:
- Nucleophilic substitution at the pyrimidine ring’s reactive position.
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).
- Characterization using NMR and HRMS to confirm regioselectivity and purity.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxyphenyl protons at δ 1.3–1.4 ppm for CH₃, δ 4.0–4.1 ppm for OCH₂) and carbonyl signals (C=O at ~170 ppm) .
- X-ray crystallography : Resolves 3D conformation, as seen in , where analogous pyrazolo-pyrimidine derivatives exhibit planar heterocyclic cores with dihedral angles <10° between aromatic rings .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₁₉FN₅O₃: 428.1467) .
Advanced: How can researchers address discrepancies in reported biological activities?
Methodological Answer:
Contradictions in biological data (e.g., IC₅₀ variations) may arise from assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent). highlights the importance of using consistent enzyme concentrations (e.g., kinase assays at 1 nM ATP) .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) affecting bioactivity .
- Comparative Studies : Cross-validate results with structural analogs, as done in for thiadiazol-2-yl derivatives .
Advanced: What strategies optimize synthetic yield and scalability?
Methodological Answer:
Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dilution to prevent side reactions .
- Catalysis : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl group introduction, as referenced in for pyrido[2,3-d]pyrimidin derivatives .
- DOE (Design of Experiments) : Vary temperature (80–120°C), stoichiometry (1:1.2 molar ratio), and reaction time (12–48 hrs) to identify optimal conditions .
Basic: What preliminary biological activities are reported for this compound?
Methodological Answer:
Initial studies focus on:
- Kinase Inhibition : Pyrazolo-pyrimidine derivatives (e.g., in ) show activity against tyrosine kinases (IC₅₀ = 50–200 nM) via ATP-binding site competition .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus), with MIC values reported in for related acetamide-thiadiazole hybrids .
Advanced: How can binding modes with target proteins be determined?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) with crystal structures (PDB IDs) of target proteins (e.g., EGFR kinase). provides a template for pyridin-2-yl interactions .
- X-ray Co-crystallization : Resolve ligand-protein complexes (e.g., soaking crystals in 10 mM ligand solution) to identify key hydrogen bonds (e.g., fluorophenyl → Arg residue) .
- SAR Analysis : Compare activity of analogs (e.g., ethoxy vs. methoxy substituents) to map pharmacophores .
Advanced: How to resolve contradictions in metabolic stability data?
Methodological Answer:
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS. emphasizes pH 7.4 buffer conditions .
- CYP450 Inhibition Studies : Screen against CYP3A4/2D6 isoforms to identify metabolic pathways causing instability .
- Isotope Labeling : Track ¹⁴C-labeled compound in bile/excreta to quantify metabolic clearance .
Basic: What analytical methods ensure compound purity for research use?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
